Apalcillin potassium
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Overview
Description
Apalcillin potassium is an organic potassium salt. It contains an apalcillin(1-).
Scientific Research Applications
Antibacterial Activity and Clinical Evaluation
Apalcillin potassium, a semisynthetic penicillin, exhibits antibacterial activity similar to other penicillin antibiotics. It is effective against various strains of bacteria such as Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Clinically, Apalcillin has been used in the treatment of acute or chronic purulent otitis media, showing effectiveness in a high percentage of cases without observed side effects when applied locally (Takehiko & Iwasawa, 2011).
Mechanism of Action
Apalcillin, like other penicillin derivatives, operates by binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell wall. This interaction prevents the cross-linking of peptidoglycans, critical components of the bacterial cell wall, leading to a weakening of the bacterial cell wall and eventually causing bacterial cell lysis (Definitions, 2020).
Stability of Apalcillin Solution
The stability of Apalcillin solution is significant for its clinical efficacy. A study reported no change in color, pH, and antibacterial activity of a 20mg/ml Apalcillin solution when kept at temperatures of 5°C and 37°C for 14 days, indicating good stability under these conditions (Takehiko & Iwasawa, 2011).
properties
Molecular Formula |
C25H22KN5O6S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S.K/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15-,17-,19+,23-;/m1./s1 |
InChI Key |
DJGARAMCIQLSIP-FSWJYKAZSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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